![molecular formula C20H18FN3O B2522315 N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide CAS No. 2305492-14-0](/img/structure/B2522315.png)
N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide, also known as CFTR modulator, is a small molecule drug that is used in the treatment of cystic fibrosis. It is a member of a class of drugs known as cystic fibrosis transmembrane conductance regulator (CFTR) modulators, which are designed to correct the underlying genetic defect that causes cystic fibrosis.
Mecanismo De Acción
The mechanism of action of N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide involves the correction of the underlying genetic defect that causes cystic fibrosis. The drug works by binding to the defective this compound protein and restoring its function, which allows for the proper transport of chloride ions across cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to restore this compound function. This leads to improved lung function, reduced pulmonary exacerbations, and improved quality of life for patients with cystic fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide in lab experiments include its specificity for the this compound protein and its ability to correct the underlying genetic defect that causes cystic fibrosis. However, the limitations of using the drug in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and administer the drug.
Direcciones Futuras
There are several future directions for research on N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide. These include:
1. Further studies on the long-term safety and efficacy of the drug in patients with cystic fibrosis.
2. Development of new this compound modulators that are more effective and have fewer side effects than this compound.
3. Investigation of the use of this compound modulators in the treatment of other diseases that are caused by defects in ion transport across cell membranes.
4. Development of new methods for synthesizing and administering this compound modulators that are more efficient and cost-effective than current methods.
5. Investigation of the use of this compound modulators in combination with other drugs to improve the treatment of cystic fibrosis and other related diseases.
Métodos De Síntesis
The synthesis of N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide involves a series of chemical reactions that are carried out in a laboratory setting. The exact method of synthesis is proprietary information that is not available to the public.
Aplicaciones Científicas De Investigación
N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide has been the subject of extensive scientific research, particularly in the field of cystic fibrosis. Studies have shown that the drug is effective in improving lung function and reducing the frequency of pulmonary exacerbations in patients with cystic fibrosis.
Propiedades
IUPAC Name |
N-[3-(1-cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O/c1-3-19(25)22-16-6-4-5-15(12(16)2)20-23-17-10-7-13(21)11-18(17)24(20)14-8-9-14/h3-7,10-11,14H,1,8-9H2,2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQTYXZZTIQMHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C=C)C2=NC3=C(N2C4CC4)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

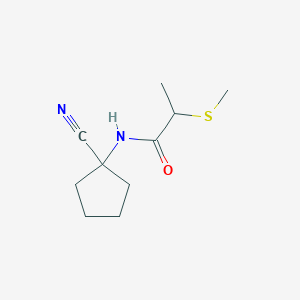
![3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2522235.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide](/img/structure/B2522238.png)
![4-(3-chlorobenzyl)-6-methyl-3-pyridin-2-ylisothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2522240.png)
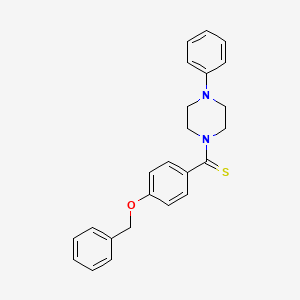
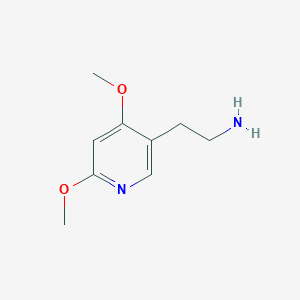
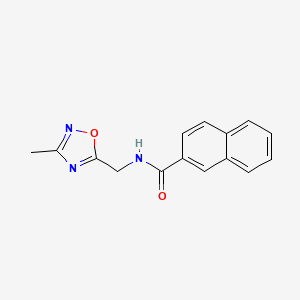
![N~6~-cyclopentyl-N~4~-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2522246.png)
![4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B2522249.png)
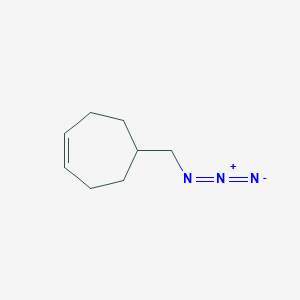
![8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2522253.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2522255.png)